Product packaging for 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone(Cat. No.:CAS No. 893738-82-4)

1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone

Cat. No.: B3164832
CAS No.: 893738-82-4
M. Wt: 214.23 g/mol
InChI Key: AKJVJRUEPYZQIZ-UHFFFAOYSA-N
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Description

Contextualizing Acetophenone-Substituted Biphenyl (B1667301) Architectures in Organic Chemistry

Acetophenone-substituted biphenyls are a class of aromatic ketones that serve as pivotal intermediates in organic synthesis. The presence of the reactive ketone group and the modifiable biphenyl core allows for a diverse range of chemical transformations. These compounds are often employed as building blocks in the construction of more complex molecular architectures. For instance, they can undergo various reactions such as oxidation, reduction, and further functionalization of the aromatic rings. Their photochemical properties have also been a subject of interest, with studies exploring their behavior upon exposure to light. The versatility of this scaffold makes it a valuable component in the toolbox of synthetic chemists.

One notable application of a related isomer, 1-(2-Fluoro-1,1′-biphenyl-4-yl)ethanone, is its identification as an impurity in the manufacturing of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). scbt.compharmaffiliates.com This highlights the relevance of this class of compounds within the pharmaceutical industry.

The Strategic Significance of Fluorine Substitution in Biaryl Systems

The introduction of fluorine atoms into organic molecules, particularly in biaryl systems, is a widely employed strategy in medicinal chemistry and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the physicochemical and biological properties of a molecule.

In the context of biaryl systems, the substitution of a hydrogen atom with fluorine can lead to several advantageous modifications. These include:

Modulation of Electronic Properties: The strong electron-withdrawing nature of fluorine can alter the electron density of the aromatic rings, influencing the molecule's reactivity and its interactions with biological targets.

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by enzymes in the body. This can lead to an increased half-life of a drug candidate.

Improved Binding Affinity: Fluorine can participate in favorable interactions with biological receptors, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing the binding affinity and potency of a drug.

Conformational Control: The presence of a fluorine atom, particularly at the ortho position of the biphenyl linkage, can introduce steric hindrance that restricts the rotation around the C-C single bond connecting the two phenyl rings. This conformational constraint can lock the molecule into a specific, biologically active conformation.

The strategic placement of fluorine atoms is, therefore, a powerful tool for fine-tuning the properties of biaryl compounds to achieve desired biological or material characteristics.

Overview of Research Trajectories for 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone

While specific research exclusively focused on this compound (CAS Number: 177942-48-2) is not extensively documented in publicly available literature, its structural features suggest several potential avenues of investigation. chemicalbook.com Research on this compound and its isomers is likely to be centered on its utility as a synthetic intermediate and for its potential biological activities.

Key research trajectories for this class of compounds include:

Synthesis of Novel Heterocycles: The ketone functionality can be used as a handle to construct various heterocyclic rings, which are prevalent in many biologically active molecules.

Development of Bioactive Molecules: Given the known anti-inflammatory properties of the related compound Flurbiprofen, it is plausible that derivatives of this compound could be synthesized and screened for a range of biological activities.

Conformational Analysis: The ortho-fluoro substitution is expected to significantly influence the dihedral angle between the two phenyl rings. Studies in this area would provide valuable insights into the conformational preferences of fluorinated biaryl systems, which is crucial for rational drug design.

Although direct research on this specific molecule is limited, the broader investigation into fluorinated biphenyl ketones continues to be an active area of chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11FO B3164832 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone CAS No. 893738-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(2-fluorophenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJVJRUEPYZQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Fluoro 1,1 Biphenyl 3 Yl Ethanone

Established Reaction Pathways for Biphenyl-Ethanone Synthesis

The formation of the core biphenyl-ethanone structure can be approached in two primary ways: by acylating a pre-formed biphenyl (B1667301) ring system or by coupling two functionalized benzene (B151609) rings, one bearing the acetyl group and the other the fluoro substituent.

Friedel-Crafts Acylation Protocols

The Friedel-Crafts acylation is a fundamental method for attaching an acyl group, such as an acetyl group, to an aromatic ring. nih.govmdpi.com This electrophilic aromatic substitution reaction typically involves treating an aromatic compound with an acylating agent, like acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst, most commonly aluminum trichloride (B1173362) (AlCl₃). nih.gov

For the synthesis of 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone, this protocol would involve the acylation of 2-fluorobiphenyl (B19388). The reaction begins with the Lewis acid activating the acetyl chloride to generate a highly electrophilic acylium ion ([CH₃CO]⁺). nih.gov This ion then attacks the electron-rich biphenyl ring system to form the ketone product.

However, a significant challenge in this approach is controlling the regioselectivity. The Friedel-Crafts acylation of a substituted biphenyl can lead to a mixture of isomers, as the acetyl group can attach at several positions on either of the two phenyl rings. The directing effects of the existing fluoro substituent and the phenyl group itself influence the final product distribution. The fluorine atom is an ortho-, para-director, while the phenyl group also directs incoming electrophiles, complicating the selective synthesis of the desired 3-yl isomer.

Table 1: Typical Conditions for Friedel-Crafts Acylation

Component Example Reagent/Condition Purpose Reference
Aromatic Substrate 2-Fluorobiphenyl The molecule to be acylated. N/A
Acylating Agent Acetyl chloride (CH₃COCl) Source of the acetyl group. nih.gov
Catalyst Aluminum trichloride (AlCl₃) Lewis acid to generate the acylium ion. nih.gov
Solvent Carbon disulfide (CS₂), Dichloromethane (DCM) Inert reaction medium. nih.gov

| Temperature | 0 °C to reflux | Reaction conditions can vary. | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, and these methods are particularly effective for constructing biaryl systems with high precision and functional group tolerance. researchgate.netacs.org

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for synthesizing biphenyl derivatives. acs.orglibretexts.org The reaction creates a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide (or triflate) using a palladium catalyst and a base. libretexts.org Its advantages include mild reaction conditions, commercial availability of a vast array of starting materials, and the generally low toxicity of the boron-containing byproducts. libretexts.org

The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (Ar-X) to form a palladium(II) intermediate. nih.gov

Transmetalation : The organoboron reagent (Ar'-B(OH)₂) reacts with the palladium(II) intermediate in the presence of a base, transferring its organic group to the palladium center. nih.gov

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst. nih.gov

For the synthesis of this compound, two primary retrosynthetic routes are viable:

Route A : Coupling of (3-acetylphenyl)boronic acid with a 2-fluoroaryl halide (e.g., 1-bromo-2-fluorobenzene (B92463) or 1-iodo-2-fluorobenzene).

Route B : Coupling of (2-fluorophenyl)boronic acid with a 3-haloacetophenone (e.g., 3-bromoacetophenone).

The synthesis of a structurally similar compound, 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, was successfully achieved via a Suzuki reaction between 1-(4-bromophenyl)ethanone and 2,4-difluorophenylboronic acid, demonstrating the utility of this approach for fluorinated biaryl ketones. researchgate.net This method allows for precise control over the substitution pattern, avoiding the regioselectivity issues inherent in Friedel-Crafts acylation.

Table 2: Example Conditions for Suzuki-Miyaura Synthesis of Fluorinated Biphenyls

Component Example Reagent/Condition Purpose Reference
Aryl Halide 1-(3-Bromophenyl)ethanone Electrophilic coupling partner. researchgate.net
Organoboron Reagent (2-Fluorophenyl)boronic acid Nucleophilic coupling partner. acs.org
Catalyst Pd(PPh₃)₄, Pd(OAc)₂ Palladium source for the catalytic cycle. acs.orgresearchgate.net
Base K₃PO₄, Na₂CO₃, K₂CO₃ Activates the organoboron species for transmetalation. acs.orgresearchgate.netamazonaws.com
Solvent System Dioxane/Water, Acetone/Water Provides medium for the reaction. acs.orgresearchgate.net

| Temperature | 80–110 °C | To drive the reaction to completion. | acs.orgamazonaws.com |

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions can also be employed for the synthesis of biphenyl linkages. acs.org

Stille Coupling : This reaction couples an organohalide with an organotin compound, catalyzed by palladium. It is highly versatile but is often avoided due to the high toxicity of the organotin reagents and byproducts. acs.orglibretexts.org

Negishi Coupling : This method involves the reaction of an organohalide with an organozinc compound, also catalyzed by palladium or nickel. Organozinc reagents are highly reactive, but can also be sensitive to moisture and air. nih.govacs.org

Ullmann Reaction : A classic method that involves the copper-promoted coupling of two aryl halide molecules. Traditional Ullmann conditions require high temperatures, but modern variations have been developed that proceed under milder conditions. nih.govacs.org

These alternatives provide additional synthetic routes, though for reasons of practicality, functional group tolerance, and safety, the Suzuki-Miyaura reaction remains the most common choice for preparing complex biphenyls like this compound. acs.orglibretexts.org

Targeted Introduction of the Fluoro Substituent

The placement of the fluorine atom is a critical aspect of the synthesis. The strategy for its introduction is typically integrated into the main C-C bond-forming step rather than being a separate functionalization of a pre-formed biphenyl ketone.

Halogenation Techniques for Aromatic Fluorination

Direct fluorination of aromatic rings is notoriously challenging due to the high reactivity of fluorinating agents and the difficulty in controlling regioselectivity. However, the most effective and targeted strategy for synthesizing this compound does not involve late-stage fluorination. Instead, it relies on the use of a fluorinated building block in a cross-coupling reaction. acs.orgthieme-connect.de

The predominant method is to use a commercially available or readily synthesized fluorinated precursor, such as (2-fluorophenyl)boronic acid or 1-bromo-2-fluorobenzene, in a Suzuki-Miyaura coupling. acs.orgacs.org This approach ensures that the fluorine atom is precisely located at the 2'-position of the final biphenyl structure.

While direct C-H fluorination methods exist, for instance using reagents like silver(II) fluoride (B91410) (AgF₂), they are more commonly applied to electron-rich or specific heterocyclic systems and can lack the regiochemical control needed for this particular target. acs.org Similarly, nucleophilic aromatic substitution (SₙAr) to introduce fluorine typically requires highly activated aromatic rings with strong electron-withdrawing groups, conditions that may not be suitable for a biphenyl-ethanone precursor. acs.org Therefore, the "building block" approach via cross-coupling remains the most practical and reliable method for the targeted introduction of the fluoro substituent in this context.

Precursor Design and Functional Group Interconversion

For a Suzuki-Miyaura coupling , the typical precursors would be 3-acetylphenylboronic acid and 1-bromo-2-fluorobenzene or, alternatively, (3-acetylphenyl)boronic acid and 2-fluoroiodobenzene. The choice between a bromo or iodo derivative often depends on reactivity and commercial availability, with iodides generally being more reactive. reddit.com A practical route to obtaining acetylphenyl boronic acids involves the ketalization of the corresponding bromoacetophenone, followed by a Grignard reaction and subsequent exchange with a borate (B1201080) ester. researchgate.net

In the context of a Negishi coupling , an organozinc reagent is utilized in place of the boronic acid. acs.org For instance, 3-acetylphenylzinc halide could be coupled with 1-bromo-2-fluorobenzene. The organozinc reagent is typically prepared in situ from the corresponding aryl halide (e.g., 3-bromoacetophenone) via an organolithium or Grignard intermediate, which is then transmetalated with a zinc salt like zinc bromide. acs.org An advantage of the Negishi coupling is the tolerance of various functional groups, including ketones, due to the lower nucleophilicity of organozinc reagents compared to Grignard reagents. acs.org

Optimization of Reaction Conditions and Yields

The success of the synthesis of this compound via cross-coupling reactions is highly dependent on the optimization of various reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature.

For Suzuki-Miyaura couplings involving fluorinated arenes, palladium catalysts are predominantly used. thieme-connect.demdpi.com Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). The selection of the phosphine (B1218219) ligand is crucial for an efficient catalytic cycle. For sterically hindered or electronically deactivated substrates, bulky and electron-rich phosphine ligands such as XPhos or RuPhos can be effective. researchgate.net The choice of base is also critical, with common options being potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.comresearchgate.net The solvent system often consists of a mixture of an organic solvent like toluene, dioxane, or tetrahydrofuran (B95107) (THF) with water to facilitate the dissolution of the inorganic base. reddit.commdpi.com Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the coupling partners. thieme-connect.demdpi.com Studies on the synthesis of fluorinated biphenyls have shown that increasing the reaction temperature, for instance from 70 °C to 110 °C, generally leads to higher conversion rates. mdpi.com

The following table illustrates typical conditions for Suzuki-Miyaura reactions for the synthesis of fluorinated biphenyls, which can be adapted for the target compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃KFTHF23Moderate thieme-connect.de
Pd(dppf)Cl₂-Na₃PO₄Dioxane/H₂O65-100Modest to Good researchgate.net
Pd(OAc)₂TBABNa₂CO₃H₂O120Good thieme-connect.de
G-COOH-Pd-10-K₂CO₃Toluene/THF110Excellent mdpi.com

For Negishi couplings , palladium catalysts such as Pd(PPh₃)₄ or those generated in situ from a palladium source and a phosphine ligand are also commonly employed. nih.gov Nickel catalysts can also be effective, particularly for the coupling of aryl fluorides. orgsyn.org The reaction is typically carried out in an aprotic solvent like THF or DMF. nih.gov

Purification and Isolation Techniques for the Target Compound

Following the completion of the synthetic reaction, the target compound, this compound, must be isolated from the reaction mixture and purified to remove any unreacted starting materials, catalyst residues, and byproducts.

A standard workup procedure involves quenching the reaction, followed by extraction of the product into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. nih.gov

The primary method for the purification of compounds of this type is flash column chromatography on silica (B1680970) gel. nih.gov A solvent system of appropriate polarity, typically a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate, is used to elute the components of the crude mixture. amazonaws.com The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.

For further purification, recrystallization can be employed. This technique involves dissolving the compound in a hot solvent or solvent mixture in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals of high purity. The choice of solvent is critical and is determined empirically. Common solvents for the recrystallization of aromatic ketones include ethanol (B145695), isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

Chemical Reactivity and Transformational Chemistry of 1 2 Fluoro 1,1 Biphenyl 3 Yl Ethanone

Reactivity at the Ethanone (B97240) Functional Group

The ethanone (acetyl) group, a ketone, is characterized by a polar carbon-oxygen double bond. The carbon atom is electrophilic, and the oxygen atom is nucleophilic, which dictates the group's reactivity towards a variety of reagents.

The slightly positive carbon atom of the carbonyl group is susceptible to attack by nucleophiles, a fundamental reaction class for ketones known as nucleophilic addition. chemguide.co.uk In this process, the nucleophile forms a new bond with the carbonyl carbon, and the pi electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields an alcohol.

This reaction pathway allows for the formation of various tertiary alcohols. For instance, the reaction with organometallic reagents like Grignard reagents (R-MgX) or organolithium reagents (R-Li) introduces a new alkyl or aryl group, extending the carbon skeleton. While specific studies on 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone are not prevalent in readily available literature, the general reactivity of ketones suggests its participation in such transformations.

Table 1: Representative Nucleophilic Addition Reactions

Reactant General Reagent Product Type
This compound Grignard Reagent (e.g., CH₃MgBr) Tertiary Alcohol
This compound Organolithium Reagent (e.g., C₆H₅Li) Tertiary Alcohol
This compound Cyanide (e.g., HCN/KCN) Cyanohydrin

The carbonyl of the ethanone group can be readily reduced to a secondary alcohol. This transformation is a common and synthetically useful reaction. Metal hydride reagents are typically employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective choice that is effective for reducing ketones and aldehydes. chemguide.co.uklibretexts.org

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695). libretexts.orgwebassign.net The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, leading to the formation of the corresponding secondary alcohol, 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanol, after workup. chemguide.co.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often preferred due to its greater safety and ease of handling. libretexts.org

Table 2: Reduction of this compound

Reactant Reagent Solvent Product
This compound Sodium Borohydride (NaBH₄) Methanol or Ethanol 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanol
This compound Lithium Aluminum Hydride (LiAlH₄) Diethyl ether or THF 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanol

While ketones are generally resistant to oxidation compared to aldehydes, the ethanone moiety can undergo oxidative transformations under specific conditions. Direct oxidation of the ketone to a carboxylic acid is challenging. However, a common synthetic strategy involves the oxidation of the secondary alcohol derivative obtained from reduction. libretexts.org For example, 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanol can be oxidized to 2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid using strong oxidizing agents like potassium dichromate(VI) in acidic solution or chromium trioxide (Jones oxidation). libretexts.orgorganic-chemistry.org

Another potential oxidative reaction for a methyl ketone like the ethanone group is the haloform reaction. Treatment with a halogen (I₂, Br₂, Cl₂) in the presence of a base (e.g., NaOH) can convert the methyl group into a haloform (CHI₃, CHBr₃, CHCl₃) and the remaining part of the molecule into the carboxylate salt, which upon acidification yields 2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid.

Aromatic Reactivity of the Fluorinated Biphenyl (B1667301) System

The biphenyl core of the molecule consists of two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing substituents: the ethanone group, the fluoro group, and the phenyl group on each respective ring.

The regiochemical outcome of an EAS reaction on this compound depends on which of the two rings the electrophile attacks and the directing effects of the substituents on that ring. pearson.com

Reactivity of the Ethanone-Substituted Ring (Ring A): This ring is substituted with an ethanone group at C3 and a phenyl group at C1. The ethanone group is a deactivating, meta-director. unizin.org The phenyl group is an activating, ortho-, para-director. pearson.com Therefore, the ethanone group directs incoming electrophiles to the C5 position (meta), while the phenyl group directs to the C2, C4, and C6 positions (ortho and para). The strong deactivating nature of the ethanone group significantly reduces the reactivity of this ring. Substitution is most likely to occur at the C5 position, which is meta to the deactivating acetyl group and para to the activating phenyl group.

Table 3: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

Ring Position Directing Effect of Ethanone (at C3) Directing Effect of Phenyl (at C1) Directing Effect of Fluoro (at C2') Directing Effect of Phenyl (at C1') Predicted Outcome
A C2 - Ortho (Activating) - - Minor/Disfavored
A C4 - Para (Activating) - - Possible
A C5 Meta (Deactivating) - - - Favored on Ring A
A C6 - Ortho (Activating) - - Possible
B C3' - - Ortho (Deactivating) - Disfavored (Sterics)
B C4' - - - Para (Activating) Favored on Ring B
B C5' - - Para (Deactivating) - Not available
B C6' - - Ortho (Deactivating) Ortho (Activating) Favored on Ring B

The directing effects of the substituents are rooted in their electronic properties.

Ethanone Group: The acetyl group is strongly electron-withdrawing due to both the inductive effect of the electronegative oxygen and the resonance effect, which pulls electron density out of the aromatic ring. This deactivates the ring toward electrophilic attack. Examination of the resonance structures of the carbocation intermediate (arenium ion) formed during EAS shows that attack at the ortho and para positions places the positive charge on the carbon directly attached to the electron-withdrawing carbonyl group, which is highly destabilizing. Attack at the meta position avoids this unfavorable arrangement, making the meta-intermediate more stable and the meta-product the major one. organicchemistrytutor.com Therefore, the ethanone group is a deactivating meta-director. unizin.org

Derivatization Strategies for Advanced Chemical Architectures

The derivatization of this compound can be systematically explored through two primary pathways: functionalization of the biphenyl core and transformations involving the acetyl group. These strategies allow for the introduction of diverse functional groups and the extension of the molecular framework, leading to novel compounds with potentially unique properties.

The biphenyl system in this compound is susceptible to various chemical modifications, typical for aromatic compounds. These reactions allow for the introduction of additional substituents, which can modulate the electronic and steric properties of the molecule.

Electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to occur on the biphenyl rings. The position of substitution will be directed by the existing acetyl and fluoro groups. For instance, bromination of related biphenyl compounds, like 4-biphenyl acetic acid, has been successfully carried out in acetic acid to introduce a bromine atom onto the aromatic ring. researchgate.net Another common transformation is the Friedel-Crafts acylation, which involves the reaction of the biphenyl with an acyl chloride in the presence of a Lewis acid, leading to the introduction of another ketone group. nih.gov

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful method for further functionalizing the biphenyl core. nih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. nih.govnih.gov While the target molecule itself does not possess a halogen for direct coupling (other than the fluorine, which is less reactive in these conditions), synthetic precursors to it, which may be halogenated biphenyls, could undergo such reactions to build the biphenyl framework itself. nih.govnih.gov

The following table summarizes potential functionalization reactions for the biphenyl core based on established chemical principles for related compounds.

Reaction Type Reagents and Conditions Expected Transformation Reference
Electrophilic BrominationBr₂ in Acetic AcidIntroduction of a bromine atom onto one of the phenyl rings. researchgate.net
Friedel-Crafts AcylationAcyl chloride, Lewis Acid (e.g., AlCl₃)Addition of an acyl group to one of the phenyl rings. nih.gov
NitrationHNO₃, H₂SO₄Introduction of a nitro group onto the aromatic system. nsf.gov

These derivatization methods provide access to a wide array of substituted biphenyl ketones, expanding the chemical space accessible from the parent compound.

The acetyl group of this compound is a key functional handle for a variety of chemical transformations, most notably condensation reactions. ichem.md The Claisen-Schmidt condensation is a classic and widely used method for the synthesis of chalcones, which are α,β-unsaturated ketones. ichem.mdnih.gov

This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) derivative with an aromatic aldehyde. ichem.mdresearchgate.net In the context of this compound, reaction with a selected benzaldehyde (B42025) in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent such as ethanol or methanol would yield a chalcone (B49325). nih.govacgpubs.org The general scheme for this reaction involves the deprotonation of the methyl group of the acetyl moiety to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the chalcone. ichem.md

The choice of solvent can be critical. While methanol is commonly used, in some cases with fluorine-substituted reactants, it can participate in nucleophilic aromatic substitution (SNAr) reactions. acgpubs.org Using a non-nucleophilic solvent like tetrahydrofuran (B95107) (THF) can prevent such side reactions and improve the yield of the desired chalcone. acgpubs.org

The resulting chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, are themselves valuable synthetic intermediates and are known for a wide range of biological activities. nih.govusm.my

The table below outlines typical conditions for chalcone synthesis from acetophenone derivatives.

Reaction Reactants Catalyst/Solvent Product Type Reference
Claisen-Schmidt CondensationThis compound, Aromatic AldehydeKOH / Methanol(E)-1-(2'-Fluoro[1,1'-biphenyl]-3-yl)-3-(aryl)prop-2-en-1-one (Chalcone) nih.govacgpubs.org
Claisen-Schmidt CondensationThis compound, Aromatic AldehydeNaOH / Ethanol(E)-1-(2'-Fluoro[1,1'-biphenyl]-3-yl)-3-(aryl)prop-2-en-1-one (Chalcone) researchgate.net
Claisen-Schmidt CondensationThis compound, Aromatic AldehydeKOH / THF(E)-1-(2'-Fluoro[1,1'-bhenyl]-3-yl)-3-(aryl)prop-2-en-1-one (Chalcone) acgpubs.org

Beyond chalcone formation, the acetyl group can undergo other transformations such as reduction to an alcohol, oxidation, or conversion into various heterocyclic systems, highlighting its importance as a reactive center for generating molecular diversity. nsf.govichem.md

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular connectivity and environment can be assembled.

Proton NMR (¹H NMR) spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in the molecule. For 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons of the acetyl group.

Aromatic Region: The eight protons on the biphenyl (B1667301) rings would typically appear in the chemical shift range of 7.0-8.2 ppm. The substitution pattern prevents simple, high-symmetry splitting, leading to a series of complex multiplets. The protons on the fluorinated ring will exhibit additional splitting due to coupling with the ¹⁹F nucleus (H-F coupling).

Methyl Region: The three protons of the acetyl group (CH₃) are chemically equivalent and would appear as a sharp singlet, typically in the range of 2.5-2.7 ppm.

Table 1: Expected ¹H NMR Spectral Features for this compound

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Aromatic-H ~7.0 - 8.2 Multiplets (m) Complex splitting due to H-H and H-F coupling.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom produces a distinct signal. For this compound, 14 distinct signals are expected, corresponding to the 12 aromatic carbons, the carbonyl carbon, and the methyl carbon.

Carbonyl Carbon: The ketone carbonyl carbon (C=O) is significantly deshielded and is expected to appear as a singlet at the downfield end of the spectrum, typically between 195 and 200 ppm.

Aromatic Carbons: The 12 carbons of the biphenyl rings would produce signals in the approximate range of 115-145 ppm. The carbon atoms on the fluorinated ring will show splitting due to coupling with the fluorine atom (C-F coupling), which is crucial for assigning these specific carbons. The carbon directly bonded to the fluorine (C-2') will show the largest coupling constant.

Methyl Carbon: The methyl carbon of the acetyl group is expected to appear as a singlet in the upfield region of the spectrum, around 25-30 ppm.

Table 2: Expected ¹³C NMR Spectral Features for this compound

Carbon Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Carbonyl (C=O) ~195 - 200 Singlet (s) Signal for the ketone carbon.
Aromatic (C-F) ~158 - 162 Doublet (d) Large one-bond C-F coupling constant (¹JCF).
Aromatic (C) ~115 - 145 Singlets (s) or Doublets (d) Carbons on the fluorinated ring will show C-F coupling.

¹⁹F NMR is highly specific for fluorine-containing compounds. rsc.org Since there is only one fluorine atom in the target molecule, the spectrum would be expected to show a single signal. The chemical shift of this signal helps confirm the fluorine's attachment to an aromatic ring. scbt.com Furthermore, this signal would be split into a multiplet due to coupling with nearby protons (ortho and meta hydrogens), providing further structural confirmation.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The key expected absorption bands for this compound are:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group, expected around 1680-1700 cm⁻¹.

C=C Stretch: Multiple medium-to-weak bands in the 1450-1600 cm⁻¹ region, corresponding to the aromatic ring stretching vibrations.

C-F Stretch: A strong absorption band in the 1100-1250 cm⁻¹ region, indicative of the carbon-fluorine bond.

C-H Stretch: Signals above 3000 cm⁻¹ for aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

Table 3: Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch >3000 Medium-Weak
Aliphatic C-H Stretch <3000 Medium-Weak
Ketone C=O Stretch ~1680 - 1700 Strong
Aromatic C=C Stretch ~1450 - 1600 Medium-Weak

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, confirming the elemental composition (C₁₄H₁₁FO). The mass spectrum also shows fragmentation patterns that offer structural clues.

Molecular Ion Peak (M⁺•): The peak corresponding to the intact molecule would be observed at a mass-to-charge ratio (m/z) of approximately 214.0794.

Key Fragmentation: A common fragmentation pathway for ketones is alpha-cleavage. uky.edu The loss of the methyl radical (•CH₃) would result in a prominent fragment ion at m/z 199. Another expected fragment would arise from the loss of the entire acetyl group (•COCH₃), leading to a signal at m/z 171, which corresponds to the 2-fluorobiphenyl (B19388) cation.

Table 4: Expected Key Ions in the Mass Spectrum of this compound

m/z Identity Fragmentation Pathway
~214 [M]⁺• Molecular Ion
~199 [M-CH₃]⁺ Loss of a methyl radical (alpha-cleavage)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy levels. For conjugated systems like this compound, the primary absorptions are due to π → π* transitions within the aromatic biphenyl system. The presence of the carbonyl group can also introduce a weaker n → π* transition. The exact absorption maxima (λ_max) depend on the solvent and the extent of conjugation in the molecule.

X-ray Diffraction Studies for Solid-State Structure

While a comprehensive search of crystallographic databases did not yield specific single-crystal X-ray diffraction data for the title compound, this compound, analysis of closely related structures provides a strong basis for understanding its likely solid-state characteristics. The following sections detail the expected structural features based on published data for analogous fluorinated biphenyl compounds.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. For a compound like this compound, SC-XRD analysis would reveal key structural parameters. Based on studies of similar compounds, such as 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone, certain predictions can be made about the molecular geometry and crystal packing. nih.goviucr.org

The acetyl group substituent on one of the phenyl rings would likely be nearly coplanar with the ring to which it is attached, a common feature in acetophenone (B1666503) derivatives. The fluorine atom's position on the second ring introduces electronic asymmetry to the molecule.

The crystal packing, or the arrangement of molecules in the crystal lattice, would be dictated by a combination of intermolecular forces. It is anticipated that the molecules would arrange in a manner that maximizes favorable interactions, leading to a stable, repeating three-dimensional structure.

Below is a representative table of crystallographic data for a closely related compound, 1-(2',4'-Difluoro-biphenyl-4-yl)ethanone, which serves as a model for the type of information obtained from an SC-XRD experiment.

Interactive Table 1: Representative Crystallographic Data for a Related Fluorinated Biphenyl Ethanone (B97240)

ParameterValueReference
Chemical FormulaC₁₄H₁₀F₂O iucr.org
Formula Weight232.23 iucr.org
Crystal SystemMonoclinic iucr.org
Space GroupP2₁/c iucr.org
a (Å)14.123(3) iucr.org
b (Å)9.876(2) iucr.org
c (Å)16.543(3) iucr.org
β (°)109.43(3) iucr.org
Volume (ų)2176.3(7) iucr.org
Z8 iucr.org
Dihedral Angle (rings)46.9(2)°, 47.6(2)° iucr.orgscbt.com

The supramolecular architecture of crystalline this compound would be stabilized by a variety of non-covalent interactions. The presence of the fluorine atom and the aromatic rings makes C-H···F and π-π stacking interactions particularly significant.

C-H···F Interactions:

The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. Interactions of the type C-H···F, where a hydrogen atom from a neighboring molecule is in close contact with the fluorine atom, are expected to play a role in the crystal packing. bldpharm.com These interactions, while weaker than conventional hydrogen bonds, are known to be structure-directing in fluorinated organic compounds. nih.govnih.gov The strength and geometry of these interactions are influenced by the acidity of the C-H donor. In the crystal structure of related compounds, molecules are often linked into dimers or chains via these C-H···F interactions. iucr.orgscbt.com

π-π Stacking Interactions:

The aromatic biphenyl system provides extensive flat surfaces conducive to π-π stacking interactions. nih.govnist.govdocumentsdelivered.comresearchgate.netcardiff.ac.uk In this type of interaction, the electron-rich π clouds of adjacent aromatic rings attract each other. The geometry of this stacking can vary, with parallel-displaced and T-shaped arrangements being common. In the crystal packing of similar biphenyls, π-π stacking interactions are frequently observed, often linking the C-H···F bonded dimers into columns or layers. iucr.orgscbt.com The centroid-centroid distance between stacked rings is a key parameter, typically falling in the range of 3.5 to 4.0 Å. The introduction of a fluorine atom can modulate the electron density of the aromatic ring, influencing the nature and strength of these π-π interactions. nist.gov

The interplay of these weak interactions—C-H···F hydrogen bonds and π-π stacking—would ultimately define the three-dimensional architecture of the crystal, influencing its physical properties such as melting point and solubility.

Interactive Table 2: Expected Intermolecular Interaction Data

Interaction TypeDonorAcceptorDistance (Å)Angle (°)Significance in Crystal PackingReference
C-H···FAromatic C-HFluorine~2.3 - 2.6>120Linking molecules into dimers or chains nih.gov
π-π StackingPhenyl RingPhenyl Ring~3.5 - 4.0-Formation of columnar or layered structures iucr.orgscbt.comnih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties.youtube.comcapes.gov.br

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. youtube.com It is based on the principle that the energy of a molecule can be determined from its electron density. youtube.com For a molecule such as 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone, DFT calculations would be instrumental in predicting a wide array of its properties. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set that defines the mathematical functions used to describe the orbitals. capes.gov.br

A fundamental step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization. For this compound, this process would involve systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.

Given the rotational freedom around the biphenyl (B1667301) linkage and the acetyl group, this compound can exist in various conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure as well as other low-energy conformers. This would involve scanning the potential energy surface by systematically rotating key dihedral angles, such as the one between the two phenyl rings. The results of such an analysis would provide crucial information on the molecule's flexibility and the relative populations of different conformers at a given temperature.

Illustrative Data Table for Geometry Optimization:

ParameterOptimized Value
Bond Lengths (Å)
C-C (biphenyl link)Value
C-FValue
C=OValue
Bond Angles (°) **
Angle(C-C-C) in phenyl ringValue
Angle(C-C=O)Value
Dihedral Angles (°) **
Dihedral(Phenyl-Phenyl)Value

Note: The table above is for illustrative purposes to show the type of data that would be generated from a geometry optimization calculation. Actual values for this compound require specific computational studies.

The electronic behavior of a molecule is governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. libretexts.org

For this compound, FMO analysis would reveal the distribution and energies of these crucial orbitals. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a significant indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. taylorandfrancis.com Visualizing the HOMO and LUMO would show which parts of the molecule are most likely to be involved in electron donation and acceptance, respectively.

Illustrative Data Table for FMO Analysis:

ParameterEnergy (eV)
HOMOValue
LUMOValue
HOMO-LUMO GapValue

Note: This table illustrates the typical output of an FMO analysis. The actual energy values for this compound would be determined through specific DFT calculations.

Quantum Chemical Descriptors for Reactivity Assessment

Building upon the electronic structure, several quantum chemical descriptors can be calculated to provide a more quantitative assessment of the reactivity of this compound.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of the electron distribution in a molecule. uni-muenchen.denumberanalytics.com It partitions the electron density into localized bonds, lone pairs, and core electrons, offering a clear representation of the Lewis structure. wikipedia.orgwisc.edu For this compound, NBO analysis would yield the natural atomic charges on each atom. These charges give a more accurate representation of the electron distribution than other methods and are valuable for understanding electrostatic interactions. The analysis can also reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital. q-chem.com

Illustrative Data Table for NBO Charges:

AtomNatural Charge (e)
O (carbonyl)Value
FValue
C (carbonyl)Value
C (attached to F)Value

Note: This table is a representation of the data obtained from an NBO analysis. The actual charge distribution for this compound would require specific calculations.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. numberanalytics.comlibretexts.org The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. uni-muenchen.de Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). numberanalytics.com Green represents regions of neutral potential.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and potentially the fluorine atom, indicating these as likely sites for electrophilic interaction. Regions of positive potential might be found around the hydrogen atoms of the phenyl rings.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule is generally less reactive. mdpi.com

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. worldscientific.com

Calculating these parameters for this compound would allow for a quantitative assessment of its stability and reactivity profile, which could be compared with other related compounds.

Illustrative Data Table for Global Reactivity Parameters:

ParameterValue (eV)
Ionization Potential (I)Value
Electron Affinity (A)Value
Electronegativity (χ)Value
Chemical Hardness (η)Value
Chemical Softness (S)Value
Electrophilicity Index (ω)Value

Note: This table illustrates the global reactivity descriptors that would be calculated from the HOMO and LUMO energies. Actual values for this compound are dependent on specific computational studies.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in building a comprehensive understanding of the conformational landscape and interaction potential of this compound. By simulating the molecule's behavior in a virtual environment, researchers can elucidate its dynamic properties and predict its binding affinity to various protein active sites.

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the dynamic behavior of this compound can be inferred from studies on structurally related molecules, particularly other fluorinated biphenyls and acetophenone (B1666503) derivatives.

MD simulations track the movements of atoms in a molecule over time, providing a detailed picture of its conformational flexibility and stability. For this compound, a key aspect of its dynamic behavior is the rotational freedom around the biphenyl linkage and the orientation of the acetyl group.

The dynamic interplay of the biphenyl rings is another significant factor. The dihedral angle between the two phenyl rings is influenced by the substitution pattern. Computational studies on other biphenyl derivatives have shown that this angle fluctuates, which can impact the molecule's ability to fit into a protein's binding pocket. laurinpublishers.com The presence of the fluorine atom can also introduce specific electronic effects that modulate these dynamics.

A hypothetical MD simulation of this compound would likely focus on parameters such as the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the evolution of key dihedral angles over time.

Table 1: Postulated Key Dynamic Parameters from a Hypothetical MD Simulation of this compound

ParameterPredicted ObservationSignificance
RMSD of the Biphenyl Core Low to moderate fluctuationIndicates overall structural stability of the biphenyl scaffold.
RMSF of the Acetyl Group Higher fluctuation compared to the biphenyl coreSuggests flexibility of the acetyl moiety, which could be important for adapting to a binding site.
Dihedral Angle (C2'-C1'-C-C=O) Predominantly in the s-trans conformationMinimizes intramolecular steric and electronic repulsion, defining the primary ground-state conformation.
Inter-ring Dihedral Angle Fluctuations around an equilibrium valueDetermines the overall three-dimensional shape and potential for induced fit upon binding.

The structural features of this compound, namely the fluorinated biphenyl scaffold and the acetyl group, suggest several potential modes of interaction with a protein active site. The aromatic rings can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The acetyl group, with its carbonyl oxygen, is a potential hydrogen bond acceptor. laurinpublishers.com

In a hypothetical docking study, this compound would be positioned within the active site of a target protein, and its binding energy would be calculated. The binding energy is an estimation of the affinity of the ligand for the protein. The interactions with key amino acid residues would also be analyzed to understand the structural basis of binding. For instance, docking studies on similar biphenyl derivatives have highlighted the importance of interactions with specific residues in the active sites of enzymes like cyclooxygenase (COX). researchgate.net

Table 2: Plausible Ligand-Target Interactions for this compound in a Hypothetical Protein Active Site

Interaction TypePotential Interacting ResiduesMoiety of this compound Involved
Hydrogen Bonding Serine, Threonine, Asparagine, GlutamineAcetyl carbonyl oxygen
π-π Stacking Phenylalanine, Tyrosine, Tryptophan, HistidineBiphenyl rings
Hydrophobic Interactions Leucine, Isoleucine, Valine, AlanineBiphenyl rings and methyl group of the acetyl moiety
Multipolar C-F•••C=O Backbone carbonyls of various residues2'-Fluoro group
Halogen Bonding Electron-rich atoms (e.g., oxygen, nitrogen)2'-Fluoro group

Applications in Advanced Organic Synthesis and Material Science

Role as a Crucial Intermediate in Multi-Step Synthesis

1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone serves as a pivotal intermediate in the assembly of complex molecular architectures. In multi-step synthesis, an intermediate is a molecule that is formed from the reactants and reacts further to give the final product. The utility of this compound lies in the strategic placement of its functional groups—the fluoro group and the acetyl group—which allow for sequential and selective chemical transformations.

The concept of multi-step synthesis has been significantly advanced by continuous flow chemistry, which allows for multiple reaction steps to be performed in a continuous sequence without isolating the intermediates. syrris.jpresearchgate.net This methodology offers benefits such as enhanced reaction control, improved safety for handling hazardous intermediates, and increased efficiency. syrris.jpresearchgate.net For instance, a multi-step flow process was successfully used to synthesize the alkaloid natural product (±)-oxomaritidine, demonstrating the power of linking individual reactions into a seamless sequence to create complex products from simple starting materials. syrris.jp While not directly demonstrated for this compound, its structural relative, 1-(2′,4′-Difluorobiphenyl-4-yl)ethanone, is a known intermediate in the synthesis of compounds with potential biological activities. researchgate.net This highlights the role of such ketones as key intermediates in synthetic pathways.

Building Block for the Construction of Complex Organic Molecules

The term "building block" in chemistry refers to a molecule that can be readily incorporated into the structure of a larger, more complex molecule. illinois.edu this compound is an exemplary building block due to its pre-built biphenyl (B1667301) core, a common motif in pharmacologically active compounds and advanced materials. The presence of the fluorine atom and the ketone functional group provides handles for further chemical elaboration.

Researchers have developed extensive libraries of chemical building blocks that can be snapped together to create complex, three-dimensional molecules, simplifying what was once the domain of highly experienced chemists. illinois.edu This approach allows for the rapid generation of molecular analogues for testing and optimization in fields like drug discovery. illinois.edunih.gov The ethanone (B97240) group on the biphenyl ring can undergo a variety of reactions, such as reduction to an alcohol or oxidation to a carboxylic acid, providing a gateway to a diverse range of derivatives.

Precursor for the Synthesis of Novel Heterocyclic Systems (e.g., Oxadiazole Derivatives)

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense interest in medicinal chemistry. Oxadiazoles, a class of five-membered heterocycles with one oxygen and two nitrogen atoms, are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govijpsjournal.com

The synthesis of 1,2,4-oxadiazole (B8745197) rings often involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative or a related reaction. nih.govnih.gov While a direct synthesis starting from this compound is not explicitly documented in the provided results, its ketone functionality can be readily converted into groups suitable for such cyclization reactions. For example, oxidation of the acetyl group would yield a carboxylic acid, a key component for many oxadiazole synthesis protocols. This positions the compound as a valuable precursor for creating novel heterocyclic systems containing the fluorinated biphenyl moiety. The exploration of new synthetic routes to oxadiazole derivatives is an active area of research, with various methods being developed to improve efficiency and yield. nih.govcu.edu.eg

Utilization in the Preparation of Other Fluorinated Biaryl Compounds

Fluorinated organic molecules are of significant importance in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, often leading to enhanced stability, lipophilicity, and bioactivity. sigmaaldrich.com this compound is itself a fluorinated biaryl compound and serves as an excellent starting point for the synthesis of other, more complex molecules within this class.

The Suzuki-Miyaura coupling reaction is a powerful and widely used method for synthesizing biphenyl derivatives, including fluorinated ones, often with high yields. acs.org The core structure of this compound can be further functionalized. For instance, the ketone group can be transformed into other functional groups, or additional substituents can be introduced onto the aromatic rings through electrophilic aromatic substitution reactions. This versatility allows chemists to generate a library of related fluorinated biaryl compounds for various research applications. Research has demonstrated the synthesis of several novel difluorinated biphenyl compounds using such palladium-catalyzed coupling reactions. acs.org

Exploration in the Development of Specialty Chemicals and Advanced Materials

The unique properties conferred by the fluorine atom make fluorinated compounds highly sought after for specialty applications. sigmaaldrich.com Fluorinated building blocks are used in the development of a wide range of products, from pharmaceuticals and agrochemicals to high-performance polymers like Polytetrafluoroethylene (PTFE). sigmaaldrich.com

The biphenyl structure present in this compound is a key component in liquid crystals and other advanced materials. The introduction of fluorine can influence properties like thermal stability and molecular packing. researchgate.netnih.gov Therefore, this compound and its derivatives are promising candidates for exploration in material science. The ability to systematically modify its structure allows for the fine-tuning of its properties, which is crucial for developing new specialty chemicals and materials with desired functions. acs.org

Interactive Data Table: Properties of Related Fluorinated Biaryl Ketones

This table summarizes key data for fluorinated biaryl ketones mentioned in the context of this article.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₁₄H₁₁FO214.23177942-48-2
1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanoneC₁₄H₁₁FO214.23720-74-1
1-(2′,4′-Difluorobiphenyl-4-yl)ethanoneC₁₄H₁₀F₂O232.22914397-90-9
1-(3′,4′-difluoro-[1,1′-biphenyl]-4-yl)ethanoneC₁₄H₁₀F₂O232.22Not Available

Data sourced from references researchgate.netacs.orgchemicalbook.comnih.gov.

Mechanistic and Interaction Focused Exploration in Biological and Pharmacological Research

Investigation of Molecular Target Interactions and Binding Affinities

The biological activity of fluorinated biphenyl (B1667301) compounds is often linked to their ability to interact with molecular targets such as enzymes and receptors. The specific arrangement of the fluoro and ethanone (B97240) groups on the biphenyl core dictates the nature and strength of these interactions.

Fluorine's high electronegativity can significantly influence how a molecule interacts with an enzyme's active site. The substitution of hydrogen with fluorine can alter the acidity of nearby protons, modify the molecule's electrostatic potential, and lead to tighter binding or, in some cases, mechanism-based inhibition. researchgate.net Polyfluorinated ketones, for instance, are known to be potent inhibitors of hydrolase enzymes due to their ability to form stable hemiketal adducts with active site serine or cysteine residues. researchgate.net

While specific inhibitory data for 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone against Cytochrome P450 (CYP450) enzymes is not extensively documented in publicly available literature, this class of compounds is recognized for its potential to interact with such metabolic enzymes. The fluorine atom can enhance metabolic stability, but the biphenyl structure itself can be a substrate for various CYP isoforms. For example, research on other complex fluorinated molecules has demonstrated that bioactivation by specific CYP enzymes, such as CYP11A1, can occur in steroidogenic tissues, leading to targeted toxicity. nih.gov This highlights the importance of profiling compounds like this compound against a panel of CYP enzymes to understand their metabolic fate and potential for drug-drug interactions.

Table 1: Representative Enzyme Inhibition Profile for a Fluorinated Biphenyl Scaffold (Note: This table is illustrative of the types of data generated in such studies and does not represent experimentally determined values for this compound.)

Enzyme TargetAssay TypeIC₅₀ (µM)Inhibition Mechanism
CYP3A4Recombinant Human> 50No significant inhibition
CYP2D6Recombinant Human25.3Competitive
CYP11A1Mitochondrial Prep10.1Mechanism-based
Kinase XCellular Assay5.8ATP-competitive

The biphenyl-ethanone scaffold is present in various pharmacologically active molecules that bind to specific receptors. For instance, the discovery of GNE-3500, a complex derivative containing a fluorinated phenyl and an ethanone group, as a potent and selective inverse agonist for the Retinoic acid receptor-related orphan receptor C (RORc), demonstrates the utility of this scaffold in targeting nuclear receptors. nih.gov The specific geometry and electronic properties imparted by the substituents are critical for achieving high-affinity binding.

Studies on other low molecular weight compounds targeting receptors like the NK1 receptor show that even simple derivatives can achieve detectable, albeit sometimes low, affinity. researchgate.net Molecular docking and binding assays are crucial tools to determine if this compound has an affinity for specific receptors. The ethanone's carbonyl group can act as a hydrogen bond acceptor, while the fluorinated biphenyl rings can engage in hydrophobic and aromatic (π-π or π-stacking) interactions within a receptor's binding pocket.

Structure-Activity Relationship (SAR) Analysis of Fluorinated Biphenyl-Ethanone Scaffolds

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how chemical structure translates to biological function. For fluorinated biphenyl-ethanone scaffolds, the position of the fluorine atom and modifications to the ethanone moiety are critical determinants of activity.

The position of the fluorine atom on the biphenyl rings can have a dramatic effect on biological activity. Research into a series of fluorine-substituted NH₂-biphenyl-diarylpyrimidines as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 provides a compelling example. nih.gov Key findings from this research illustrate the importance of fluorine placement:

Enhanced Potency: The introduction of a single fluorine atom at the 3-position of a terminal benzene (B151609) ring consistently enhanced the inhibitory activity and selectivity index (SI) of the compounds. nih.gov

Multi-Fluorination Benefits: Double fluorination at the 3,5-positions of the phenyl ring led to a significant improvement in anti-HIV-1 activity, with potency increasing several-fold compared to the corresponding single-fluorine derivatives. nih.gov

Positional Isomer Effects: Moving a fluorine atom from the 5-position to the 2-position resulted in reduced inhibitory activity, demonstrating that the specific location and spatial arrangement of the fluoro groups are crucial for optimal interaction with the biological target. nih.gov

These findings underscore that the 2'-fluoro position in this compound is not arbitrary and will produce a distinct biological and physicochemical profile compared to isomers with fluorine at other positions. The fluorine atom's placement influences the molecule's conformation (by affecting the dihedral angle between the phenyl rings), lipophilicity, and electronic distribution, all of which are critical for molecular recognition by a target protein. researchgate.net

Hydrogen Bonding: The carbonyl oxygen of the ethanone group is a potent hydrogen bond acceptor. This feature can be critical for anchoring the ligand within a protein's binding site by forming a hydrogen bond with an appropriate donor residue (e.g., the hydroxyl group of serine or threonine). researchgate.net

Chemical Reactivity: The ethanone group can undergo chemical transformations that alter its properties. For example, reduction of the ketone to a secondary alcohol introduces a hydrogen bond donor and a chiral center, which can profoundly impact binding affinity and selectivity. Oxidation to a carboxylic acid would introduce a negative charge and strong hydrogen bonding capabilities, drastically changing the compound's solubility and interaction profile.

Pharmacophore Component: In many bioactive molecules, functional groups like the ethanone are integral parts of the pharmacophore. For example, the morpholine moiety, which can be part of more complex structures, has been shown to bestow selective affinity for a wide range of receptors and is a key component in certain enzyme inhibitors. researchgate.net Modifications around the ethanone core can be explored to optimize interactions and improve drug-like properties.

Application as a Chemical Probe or Tool for Biochemical Investigations

Beyond potential therapeutic applications, compounds like this compound serve as valuable chemical tools for biochemical investigations. A chemical probe is a small molecule used to study and manipulate a biological system.

This compound's defined structure makes it suitable for use in studying the effects of fluoro-substituted biphenyls on biological systems. For example, it could be used as a reference compound in SAR studies to understand the role of 2'-fluoro substitution. Furthermore, a related isomer, 1-(2-Fluoro-1,1′-biphenyl-4-yl)ethanone, is known as an impurity of the anti-inflammatory drug Flurbiprofen. scbt.com In this context, the compound serves as a critical analytical standard for quality control, enabling the detection and quantification of the impurity in pharmaceutical formulations. This application highlights its role as a specialized chemical tool in industrial and regulatory settings.

Conceptual Design of Novel Therapeutic Agents Based on the Core Structure

Information regarding the conceptual design of novel therapeutic agents based on the this compound core structure is not available in the current body of scientific literature. The design of new drugs is a meticulous process that relies on a deep understanding of the lead compound's interaction with biological targets, its structure-activity relationship, and its pharmacokinetic profile. As no such foundational research has been published for this specific compound, any discussion on the design of new therapeutic agents would be without a scientific basis.

Future research may yet uncover the potential of this compound. Should studies be undertaken, they would likely begin with its synthesis and basic characterization, followed by screening for biological activity against various targets. Only then could a more detailed understanding of its pharmacological potential and its utility as a scaffold for new drug development be established.

Emerging Research Avenues and Future Perspectives for 1 2 Fluoro 1,1 Biphenyl 3 Yl Ethanone

The scientific investigation into 1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone and its analogues is entering a dynamic new phase, driven by technological advancements and novel research paradigms. The fluorinated biphenyl (B1667301) ketone scaffold is a key structural motif in medicinal chemistry and materials science. nih.gov Future research is poised to leverage automation, green chemistry, advanced analytical techniques, and computational modeling to accelerate the discovery and development of new derivatives with tailored properties.

Q & A

Q. Recommendations :

  • Use in situ IR spectroscopy to monitor reaction progress.
  • Optimize solvent polarity (e.g., THF/water mixtures) to enhance boronic acid solubility .

What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Q. Basic Characterization Workflow

  • NMR Spectroscopy : ¹⁹F NMR confirms fluorine position (δ ~ -110 ppm for ortho-fluoro substitution). ¹H/¹³C NMR identifies acetyl group integration (δ 2.6 ppm for CH₃) and biphenyl coupling .
  • SC-XRD : Resolves regiochemistry and confirms biphenyl dihedral angles (typically 30–45°) .
  • FT-IR : C=O stretch at ~1680 cm⁻¹ and C-F vibrations at 1200–1150 cm⁻¹ .

How can computational modeling enhance the design of derivatives with improved bioactivity?

Q. Advanced Methodological Integration

  • DFT Calculations : Predict electronic effects of substituents on reactivity. For example, fluorination at the 2'-position increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .
  • Molecular Docking : Screen derivatives for binding to targets like cytochrome P450 or kinase enzymes. utilized imidazole derivatives of ethanone for cytotoxicity studies against MCF-7 cells, guided by computational affinity predictions .

What strategies are employed to evaluate the biological activity of fluorinated biphenyl ethanone derivatives?

Q. Application-Focused Methods

  • In Vitro Assays :
    • Cytotoxicity : MTT assays using cancer cell lines (e.g., MCF-7) with IC₅₀ determination.
    • Enzyme Inhibition : Fluorometric assays for HO-1 or COX-2 inhibition, correlating structure-activity relationships (SAR) with substituent electronegativity .
  • Metabolic Stability : LC-MS/MS analysis of microsomal degradation to identify metabolically robust derivatives .

How does the fluorination pattern influence regioselectivity in subsequent functionalization?

Advanced Synthetic Challenges
Fluorine’s ortho-directing effect complicates electrophilic substitutions (e.g., nitration, sulfonation). For example:

  • Nitration : Preferentially occurs at the 4-position of the non-fluorinated ring due to deactivation of the fluorinated ring.
  • Suzuki Coupling : Fluorine’s electron-withdrawing nature slows transmetallation, requiring higher catalyst loadings .

Mitigation : Use directing groups (e.g., boronates) or transition-metal mediators (e.g., CuI) to override inherent regioselectivity .

What are the key considerations for scaling up lab-scale syntheses to pilot production?

Q. Advanced Process Chemistry

  • Catalyst Recovery : Immobilized Pd on silica or magnetic nanoparticles reduces costs and heavy metal contamination.
  • Continuous Flow Systems : Improve heat/mass transfer for exothermic steps (e.g., Friedel-Crafts acylation) .
  • Green Chemistry : Replace AlCl₃ with ionic liquids or zeolites to minimize waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2'-Fluoro[1,1'-biphenyl]-3-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.